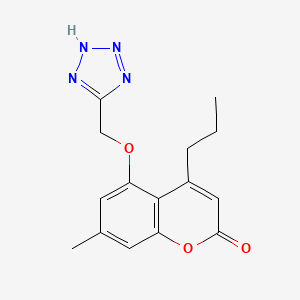

7-methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Description

7-Methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with three key substituents:

- Methyl group at position 5.

- Propyl group at position 2.

- 1H-Tetrazol-5-ylmethoxy group at position 4.

This compound’s structure integrates a tetrazole ring, a nitrogen-rich heterocycle known for enhancing bioavailability and binding affinity in medicinal chemistry. The propyl and methyl groups likely modulate lipophilicity and steric effects, influencing pharmacokinetic properties .

Properties

Molecular Formula |

C15H16N4O3 |

|---|---|

Molecular Weight |

300.31 g/mol |

IUPAC Name |

7-methyl-4-propyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one |

InChI |

InChI=1S/C15H16N4O3/c1-3-4-10-7-14(20)22-12-6-9(2)5-11(15(10)12)21-8-13-16-18-19-17-13/h5-7H,3-4,8H2,1-2H3,(H,16,17,18,19) |

InChI Key |

SLTJVFXKOMINPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=NNN=N3 |

Origin of Product |

United States |

Biological Activity

The compound 7-methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one , commonly referred to as a tetrazole-coumarin hybrid, has garnered significant attention due to its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Structure and Composition

- Molecular Formula: C15H16N4O3

- Molar Mass: 300.31 g/mol

- IUPAC Name: 7-methyl-4-propyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

The compound features a coumarin backbone modified with a tetrazole ring, which is known to enhance biological activity.

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Stability | Stable under normal conditions |

Anticancer Activity

Recent studies have demonstrated that tetrazole-coumarin hybrids exhibit potent cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested: Paca-2 (pancreatic), Mel-501 (melanoma), PC-3 (prostate), A-375 (skin).

- IC50 Values: The compound showed IC50 values ranging from 10.7 µM to 28.3 µM against these cell lines, indicating significant anticancer potential .

The mechanism through which this compound exerts its anticancer effects includes:

- Inhibition of Key Enzymes: The compound has been shown to inhibit enzymes such as EGFR and CDK-2/cyclin A2, which are critical in cancer cell proliferation.

- Induction of Apoptosis: It promotes apoptosis by upregulating caspase proteins (caspase-3 and caspase-7) and cytochrome-c release from mitochondria, leading to programmed cell death .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxicity of various tetrazole-coumarin derivatives found that the specific derivative of interest displayed superior inhibitory activity compared to standard treatments like erlotinib and sorafenib. The study highlighted:

- Cell Cycle Arrest: The compound induced significant changes in the cell cycle profile, particularly increasing pre-G1 phase cells, indicative of apoptosis .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with targeted enzymes. These studies suggest that structural modifications could enhance its efficacy further, making it a promising candidate for drug development in oncology.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparison Table

*Calculated based on molecular formula (C₁₆H₁₈N₄O₃).

Key Comparative Insights

Tetrazole vs. Other Heterocycles

- The target compound’s tetrazolylmethoxy group (position 5) contrasts with the imidazothiazole substituent in ’s derivatives.

- In Diaplasinin (), the tetrazole is appended to a naphthalene system, demonstrating its versatility in diverse scaffolds for fibrinolytic applications .

Substituent Position and Chain Length

- 4-Propyl vs.

- Position 7 Methyl : The methyl group at position 7 may sterically hinder enzymatic degradation, a feature shared with ’s compound. This contrasts with hydroxylated coumarins like armenin (), where polar groups reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.